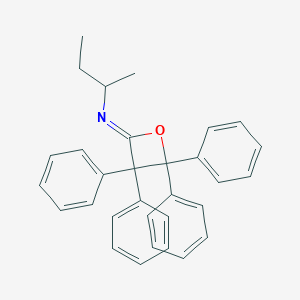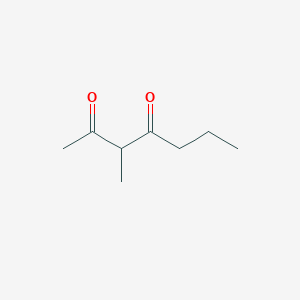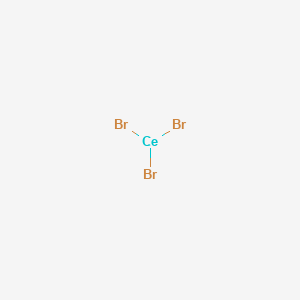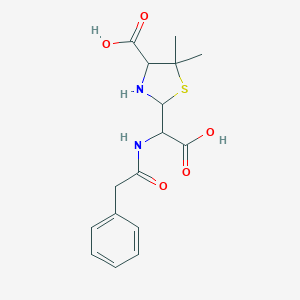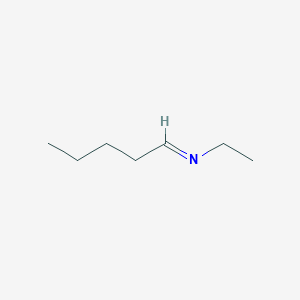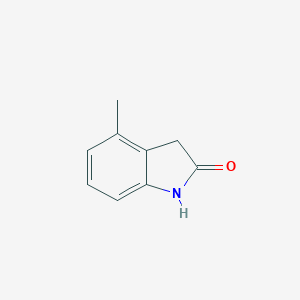
4-Methylindolin-2-one
説明
4-Methylindolin-2-one is a specialty chemical . It has a CAS number of 13220-46-7 and a molecular weight of 147.18 .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for bioactive molecules research . A study reported the synthesis of three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . Another research mentioned the synthesis of 4-(2-hydroxyethyl)indolin-2-one .Molecular Structure Analysis
The molecular structure of 4-Methylindolin-2-one is represented by the linear formula C9H9NO . For a comprehensive molecular structure analysis, techniques such as X-ray diffraction, MicroED, and other state-of-the-art analytical methods can be used .Chemical Reactions Analysis
A study mentioned the photoinduced amination process involving ethyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate as a model substrate .Physical And Chemical Properties Analysis
4-Methylindolin-2-one is a solid at room temperature . Its IUPAC name is 4-methyl-1,3-dihydroindol-2-one . For a comprehensive analysis of its physical and chemical properties, various analytical methods can be employed .科学的研究の応用
Neuroscience Research: Brain Metabolite Dynamics
4-Methylindolin-2-one is studied for its role in the brain’s metabolic processes. Research has shown that indole and its metabolites, including 4-Methylindolin-2-one, are present in the brain and may influence neurological functions . This compound is being investigated for its potential as a biomarker for neurological diseases due to its ability to cross the blood-brain barrier and its presence in brain tissue .
Microbiota-Host Interaction Studies
The gut microbiota produces bioactive molecules that facilitate interaction with the host. 4-Methylindolin-2-one, as a metabolite of indole, is part of this complex interaction. It’s being researched for its role in the gut-brain axis and its potential impact on host health, including its involvement in the metabolism and distribution of indole .
Pharmacology: Drug Metabolism
In pharmacological studies, 4-Methylindolin-2-one is examined for its metabolic pathways and interactions with cytochrome enzymes. The upregulation of genes like CYP1A2 and CYP2A5 in the presence of indole metabolites, including 4-Methylindolin-2-one, highlights its significance in drug metabolism and detoxification processes .
Medicinal Chemistry: Alzheimer’s Disease Treatment
Derivatives of 4-Methylindolin-2-one have been synthesized and evaluated for their potential as acetylcholine esterase (AChE) inhibitors, which are used in the treatment of Alzheimer’s Disease (AD). These compounds are designed based on the structural feature of donepezil, a known AChE inhibitor, and show promise in inhibiting AChE activity .
Antioxidant Research: Free Radical Scavenging
While most derivatives of 4-Methylindolin-2-one exhibit weak scavenging activity, they are still of interest in antioxidant research. The compound’s ability to scavenge free radicals is being explored, which could have implications for diseases where oxidative stress plays a role .
Oncology: Anticancer Agent Development
Some derivatives of 4-Methylindolin-2-one have shown strong cytotoxicity against various human cancer cell lines, indicating potential as anticancer agents. One particular compound, identified as 5g, exhibited IC50 values lower than adriamycin, a positive control, making it a promising candidate for further development in cancer treatment .
作用機序
Safety and Hazards
特性
IUPAC Name |
4-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRZZPHRQZGXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(=O)NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503240 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylindolin-2-one | |
CAS RN |
13220-46-7 | |
| Record name | 4-Methyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




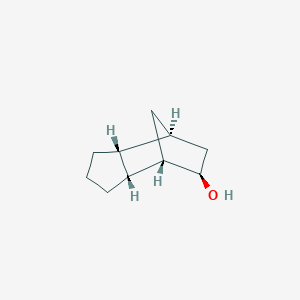
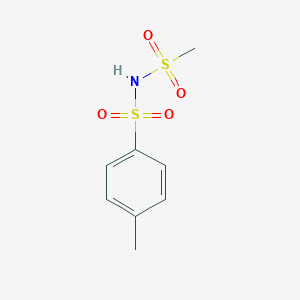
![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)


